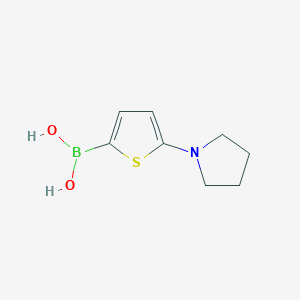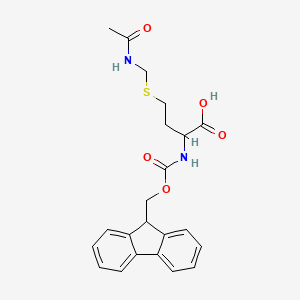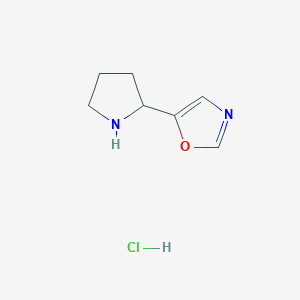
(1-(Cyclopropylsulfonyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Cyclopropylsulfonyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a sulfonyl group, which is further connected to another cyclopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopropylsulfonyl)cyclopropyl)methanol typically involves the reaction of cyclopropylsulfonyl chloride with cyclopropylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-(Cyclopropylsulfonyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Cyclopropylsulfonylcyclopropylcarboxylic acid.
Reduction: Cyclopropylsulfidecyclopropylmethanol.
Substitution: Cyclopropylsulfonylcyclopropylchloride.
Scientific Research Applications
(1-(Cyclopropylsulfonyl)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Cyclopropylsulfonyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The cyclopropyl groups provide structural rigidity, which can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
(1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl)methanol: Similar in structure but contains an aminomethyl and fluorophenyl group.
Cyclopropylmethanesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Cyclopropylcarbamidine hydrochloride: Features a carbamidine group.
Uniqueness
(1-(Cyclopropylsulfonyl)cyclopropyl)methanol is unique due to the presence of two cyclopropyl groups connected through a sulfonyl linkage and a methanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(1-cyclopropylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C7H12O3S/c8-5-7(3-4-7)11(9,10)6-1-2-6/h6,8H,1-5H2 |
InChI Key |
BAURTSZFTVXLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


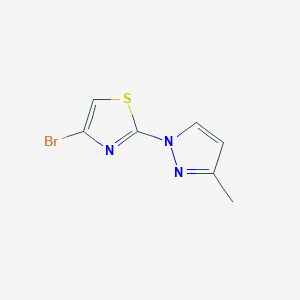

![11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)
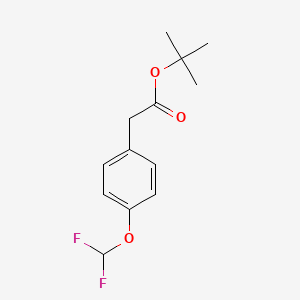
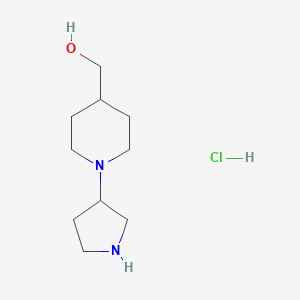
![(6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine](/img/structure/B12980180.png)
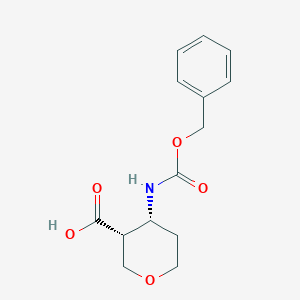
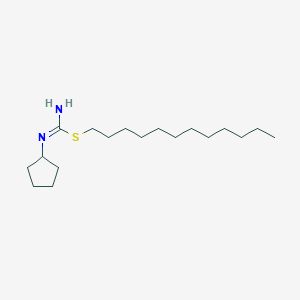

![1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B12980204.png)

